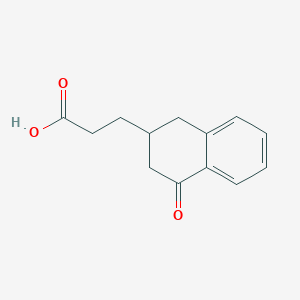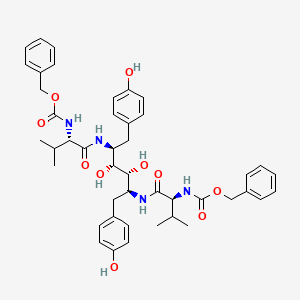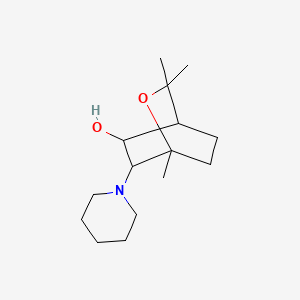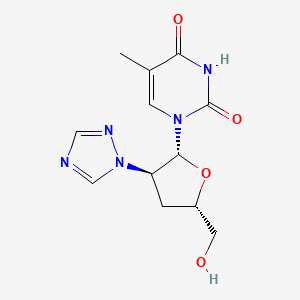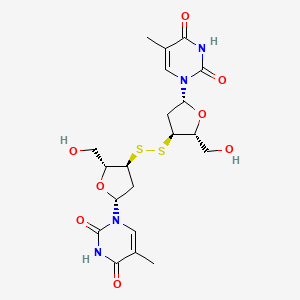
Thymidine, 3',3'''-dithiobis(3'-deoxy-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) is a chemical compound with the molecular formula C20H26N4O8S2 and a molecular weight of 514.57244 . It is a derivative of thymidine, a nucleoside that is a component of DNA. This compound is characterized by the presence of two sulfur atoms, which form a disulfide bond between two thymidine molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) typically involves the reaction of thymidine with a disulfide-forming reagent. One common method is the oxidation of two molecules of 3’-deoxythymidine in the presence of a disulfide-forming agent such as iodine or hydrogen peroxide . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form two separate thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thymidine derivatives.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside analogs and other pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) involves its incorporation into DNA. The disulfide bond can be cleaved under reducing conditions, releasing two thymidine molecules that can be incorporated into DNA strands. This incorporation can interfere with DNA replication and repair processes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: A nucleoside that pairs with deoxyadenosine in DNA.
Deoxythymidine: A deoxyribonucleoside that is a component of DNA.
Thymidine monophosphate: A nucleotide involved in DNA synthesis.
Uniqueness
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) is unique due to the presence of the disulfide bond, which imparts distinct chemical and biological properties. This bond allows for reversible cleavage and reformation, making the compound useful in various applications where controlled release of thymidine is desired .
Eigenschaften
CAS-Nummer |
107601-08-1 |
|---|---|
Molekularformel |
C20H26N4O8S2 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]disulfanyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H26N4O8S2/c1-9-5-23(19(29)21-17(9)27)15-3-13(11(7-25)31-15)33-34-14-4-16(32-12(14)8-26)24-6-10(2)18(28)22-20(24)30/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,21,27,29)(H,22,28,30)/t11-,12-,13+,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
PPQHJVKTCYCJMY-OWDFPOFWSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SS[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SSC3CC(OC3CO)N4C=C(C(=O)NC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



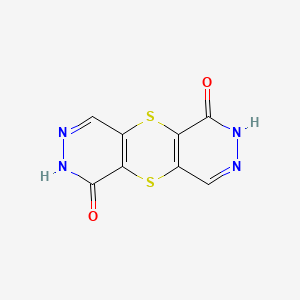
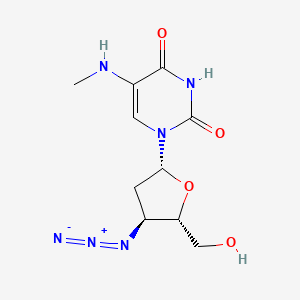

![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
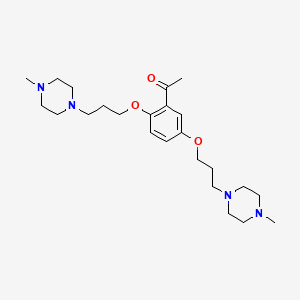

![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)
